N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride
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Overview
Description
N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol. This compound is a derivative of methanamine and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride typically involves the reaction of 1-(pyrrolidin-2-yl)methanamine with methyl chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is structurally similar to other compounds such as N-Methyl-1-(pyridin-2-yl)methanamine and N-Methyl-1-(1-methylpiperidin-2-yl)methanamine. its unique pyrrolidine ring structure sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
N-Methyl-1-(pyridin-2-yl)methanamine
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Properties
IUPAC Name |
N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFAZHYDGGWJD-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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